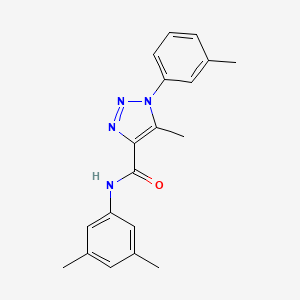

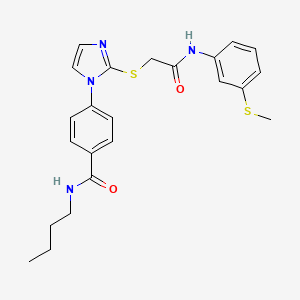

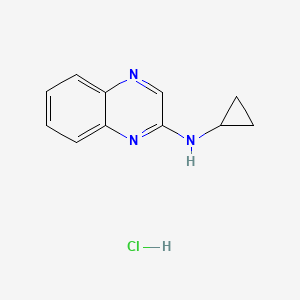

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The amide group could be introduced through a reaction with an appropriate carboxylic acid or acid chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents attached to it. The presence of the amide group would introduce polarity to the molecule, and the phenyl rings could participate in π-π stacking interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The phenyl rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide group could allow for hydrogen bonding, which could increase its boiling point and solubility in polar solvents .Aplicaciones Científicas De Investigación

Triazole Derivatives in Pharmacology

Triazole compounds, including those structurally related to the chemical you're interested in, have been extensively studied for their pharmacological properties. They show promise in the development of antitumor agents due to their ability to interact with DNA and potentially inhibit cancer cell growth. For example, research on imidazole and triazole derivatives has demonstrated their utility in synthesizing new antitumor compounds, highlighting the potential of these heterocycles in medicinal chemistry (Iradyan et al., 2001).

Analytical Chemistry Applications

In the field of analytical chemistry, triazole derivatives have been utilized as fluorescent molecular probes. These compounds, due to their solvatochromic properties, serve as sensitive tools for studying various biological events and processes. They exhibit strong solvent-dependent fluorescence, making them useful for probing the environment within biological systems (Diwu et al., 1997).

Material Science and Metal-Organic Frameworks (MOFs)

Triazole-based compounds also find applications in material science, particularly in the construction of metal-organic frameworks (MOFs). These structures are of interest for their distinct gas sorption behaviors, which can be tailored for specific uses such as gas storage, separation, and catalysis. For instance, isomeric Zn(II)-based MOFs constructed from a bifunctional triazolate-carboxylate tecton have shown different framework stabilities and flexibilities, with potential implications for CO2 capture and storage (Chen et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-6-5-7-17(11-12)23-15(4)18(21-22-23)19(24)20-16-9-13(2)8-14(3)10-16/h5-11H,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFPNJGGZGRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)

![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)

![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)